Cyclotriazadisulfonamide

Descripción

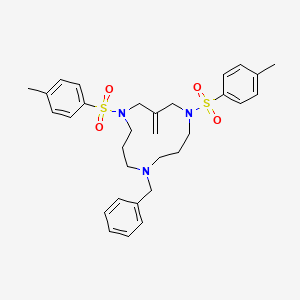

Structure

3D Structure

Propiedades

IUPAC Name |

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJIECKMPIRMJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Cyclotriazadisulfonamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotriazadisulfonamide (CADA) is a synthetic macrocyclic compound that has garnered significant attention for its potent and selective biological activities, most notably its anti-HIV properties.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of CADA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved molecular pathways. The primary molecular event orchestrated by CADA is the specific down-modulation of the human CD4 receptor, a critical component in the lifecycle of the human immunodeficiency virus (HIV) and a key player in T-cell activation.[1][4][5]

Core Mechanism of Action: Inhibition of Co-translational Translocation

The fundamental mechanism of CADA revolves around its ability to interfere with the biogenesis of a select group of proteins by inhibiting their co-translational translocation into the endoplasmic reticulum (ER).[1][6][7] This process is highly specific and dependent on the amino acid sequence of the protein's signal peptide.[1][8]

Targeting the Signal Peptide

CADA's primary molecular target is the signal peptide of the nascent human CD4 (hCD4) pre-protein.[1][7][9] As the hCD4 polypeptide is being synthesized by the ribosome, its N-terminal signal peptide emerges and is recognized by the signal recognition particle (SRP), which targets the ribosome-nascent chain complex to the Sec61 translocon on the ER membrane.[7][9] CADA selectively binds to the signal peptide of hCD4, reportedly locking it in an intermediate conformation within the Sec61 translocon channel.[1]

Disruption of Translocation and Proteasomal Degradation

This binding event stalls the translocation of the hCD4 pre-protein into the ER lumen.[1][7] The mistranslocated and improperly folded hCD4 precursor is subsequently targeted for degradation by the cytosolic proteasome.[1] This sequence of events leads to a significant and reversible reduction in the cell surface expression of the CD4 receptor.[1][2] While highly selective for hCD4, CADA has been shown to affect a limited number of other proteins, including 4-1BB (CD137), sortilin, ERLEC1, PTK7, and DNAJC3, through a similar signal peptide-dependent mechanism.[1][10][11][12][13]

Quantitative Data Summary

The biological activity of CADA and its analogs has been quantified in various assays. The following tables summarize key potency data.

| Compound | Assay | Cell Line/System | IC50 / EC50 | Reference |

| CADA | HIV-1 Inhibition | MT-4 cells | EC50: 0.7 µg/mL | [10] |

| CADA | SIV Inhibition | MT-4 cells | EC50: 1.2 µg/mL | [10] |

| CADA | CD4 Down-modulation | MO-DC cells | EC50: 0.4 µg/mL | [10] |

| CADA | HIV Inhibition | T-cell lines and PBMCs | IC50: 0.3-3.2 µM | [4] |

| CADA | HHV-7 Inhibition | T-cell lines and PBMCs | IC50: 0.3-1.5 µM | [4] |

| VGD020 | CD4 Down-modulation | CHO·CD4-YFP cells | IC50: 46 nM | [14] |

| VGD029 | CD4 Down-modulation | CHO·CD4-YFP cells | IC50: 730 nM | [14] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Signaling Pathways and Molecular Interactions

The mechanism of CADA action is intricately linked to the protein synthesis and translocation machinery.

Figure 1: CADA's mechanism of action at the ER membrane.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of CADA.

Flow Cytometry for CD4 Surface Expression

This assay quantifies the cell surface expression of the CD4 receptor following treatment with CADA.

Principle: Cells are incubated with a fluorescently labeled monoclonal antibody specific for the CD4 receptor. The fluorescence intensity of individual cells is then measured using a flow cytometer, which is proportional to the number of CD4 receptors on the cell surface.

Protocol Outline:

-

Cell Culture and Treatment: Culture CD4-expressing cells (e.g., Jurkat, PBMCs) and treat with various concentrations of CADA or a vehicle control (DMSO) for a specified period (e.g., 24-72 hours).[1]

-

Antibody Staining: Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Incubate the cells with a phycoerythrin (PE) or allophycocyanin (APC)-conjugated anti-human CD4 antibody.[15]

-

Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the CD4 signal.

-

Data Analysis: Compare the MFI of CADA-treated cells to the vehicle-treated control to determine the percentage of CD4 down-modulation.

Figure 2: Workflow for CD4 expression analysis by flow cytometry.

Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive potential of CADA by measuring its effect on T-cell proliferation.[1]

Principle: T-cell proliferation is stimulated using mitogens (e.g., PHA) or antibodies against CD3 and CD28. The rate of proliferation is measured by the incorporation of [3H]-thymidine, a radioactive nucleoside, into the DNA of dividing cells.

Protocol Outline:

-

Cell Isolation and Treatment: Isolate peripheral blood mononuclear cells (PBMCs) and pre-incubate with CADA or a vehicle control.

-

Stimulation: Stimulate the cells with phytohemagglutinin (PHA) or anti-CD3/CD28 beads.[1]

-

[3H]-Thymidine Labeling: After a period of incubation (e.g., 4-5 days), add [3H]-thymidine to the cell cultures and incubate for an additional 18-22 hours.[1]

-

Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the proliferation as counts per minute (cpm) and compare the results from CADA-treated cells to the stimulated control.

In Vitro Translation/Translocation Assay

This cell-free assay directly assesses the effect of CADA on the translocation of a specific protein into microsomes (ER vesicles).[7][9]

Principle: The mRNA encoding the protein of interest (e.g., hCD4) is translated in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of canine pancreatic microsomes and [35S]-methionine. Successful translocation into the microsomes is typically assessed by protection from protease digestion or by glycosylation of the translocated protein.

Protocol Outline:

-

Reaction Setup: Combine rabbit reticulocyte lysate, [35S]-methionine, the specific mRNA, and canine pancreatic microsomes in the presence of CADA or a vehicle control.

-

Translation/Translocation Reaction: Incubate the mixture at a suitable temperature (e.g., 30°C) to allow for translation and translocation.

-

Protease Protection Assay (Optional): After the reaction, treat a portion of the sample with a protease (e.g., proteinase K). Translocated proteins will be protected from digestion.

-

SDS-PAGE and Autoradiography: Analyze the reaction products by SDS-PAGE. Visualize the radiolabeled proteins by autoradiography.

-

Data Analysis: Compare the amount of translocated protein in the presence and absence of CADA. A decrease in the translocated form indicates inhibition.

Figure 3: In vitro translation/translocation experimental workflow.

Western Blotting

This technique is used to detect and quantify specific proteins in a complex mixture, providing a means to assess the total cellular levels of proteins affected by CADA.

Protocol Outline:

-

Cell Lysis: Treat cells with CADA and then lyse them to release the cellular proteins.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the protein of interest (e.g., CD4, 4-1BB).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[1]

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., clathrin, actin) to compare protein levels between treated and untreated samples.

Conclusion

This compound represents a unique class of small molecules that selectively inhibit the biogenesis of the human CD4 receptor and a few other proteins by targeting their signal peptides and disrupting co-translational translocation into the ER. This precise mechanism of action underpins its potent anti-HIV activity and suggests potential therapeutic applications in immunology. The experimental approaches detailed in this guide provide a robust framework for further investigation into CADA's biological effects and for the development of novel therapeutics based on this innovative mechanism.

References

- 1. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CADA inhibits human immunodeficiency virus and human herpesvirus 7 replication by down-modulation of the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 6. Improving potencies and properties of CD4 down-modulating CADA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation | PLOS Biology [journals.plos.org]

- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 9. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Proteomic Study on the Membrane Protein Fraction of T Cells Confirms High Substrate Selectivity for the ER Translocation Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 13. researchgate.net [researchgate.net]

- 14. Unsymmetrical this compound (CADA) compounds as human CD4 receptor down-modulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Structure-Activity Relationship of CADA Analogues: A Technical Guide for Researchers

Abstract

Cyclotriazadisulfonamide (CADA) represents a novel class of anti-HIV agents that function by down-modulating the cellular CD4 receptor, a key component for viral entry. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CADA analogues, aimed at researchers, scientists, and drug development professionals. We delve into the core structural components of CADA, explore how modifications to its sidearms and tail group influence its biological activity, and present quantitative data in structured tables for comparative analysis. Furthermore, this guide details the experimental protocols for key biological assays and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding of the SAR of these promising antiviral compounds.

Introduction: The Quest for Novel Anti-HIV Therapies

The human immunodeficiency virus (HIV) remains a significant global health challenge, necessitating the continuous development of new therapeutic strategies. The CD4 receptor on the surface of T-helper cells is the primary receptor for HIV entry, making it a critical target for antiviral drug development. This compound (CADA) is a small molecule that inhibits HIV replication by specifically down-modulating the expression of the CD4 receptor on the cell surface.[1][2] Understanding the structure-activity relationship (SAR) of CADA analogues is paramount for the rational design of more potent and pharmacokinetically favorable anti-HIV drug candidates. This guide aims to provide a comprehensive overview of the SAR of CADA analogues, detailing their mechanism of action, the impact of structural modifications on their activity, and the experimental methodologies used for their evaluation.

Mechanism of Action: CADA's Unique Approach to HIV Inhibition

CADA exerts its anti-HIV effect through a unique mechanism of action that involves the down-modulation of the CD4 receptor. It has been demonstrated that CADA inhibits the co-translational translocation of the nascent CD4 polypeptide chain across the endoplasmic reticulum (ER) membrane in a signal sequence-dependent manner.[2][3][4] This interference with the proper biosynthesis and trafficking of the CD4 protein leads to a reduction in its cell surface expression, thereby rendering cells less susceptible to HIV infection. The antiviral potency of CADA analogues has been shown to directly correlate with their ability to down-modulate CD4.[5]

References

- 1. Synthesis and structure-activity relationship studies of CD4 down-modulating this compound (CADA) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving potencies and properties of CD4 down-modulating CADA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Cyclotriazadisulfonamide (CADA) as a Sec61 Translocon Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotriazadisulfonamide (CADA) is a synthetic small molecule that has emerged as a selective inhibitor of the Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum (ER). Initially identified as an anti-HIV agent due to its ability to down-modulate the CD4 receptor, further research has elucidated its mechanism of action as a substrate-selective inhibitor of co-translational translocation.[1][2][3][4] This technical guide provides an in-depth overview of CADA's mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for studying its effects on the Sec61 translocon.

Mechanism of Action

CADA exerts its inhibitory effect by interfering with the co-translational translocation of a specific subset of proteins into the ER lumen.[1][3] Unlike broad-spectrum Sec61 inhibitors, CADA's action is dependent on the signal peptide of the nascent polypeptide chain.[3][5] It is proposed that CADA binds to the signal peptide of susceptible preproteins within the Sec61 channel, preventing their proper insertion and translocation.[5][6] This leads to the stalled nascent chain being diverted to the cytoplasm for proteasomal degradation.[1][6]

Cryo-electron microscopy (cryo-EM) studies have revealed that CADA and its derivatives bind to a common lipid-exposed pocket on the Sec61α subunit, near the lateral gate and the plug domain.[7][8][9] By binding to this site, CADA stabilizes the plug domain in a closed conformation, thereby preventing the opening of the translocation pore and inhibiting the passage of the polypeptide chain.[7][9] The substrate selectivity of CADA is thought to arise from specific interactions between the inhibitor, the signal peptide of the nascent chain, and the Sec61 translocon.[3][5]

A diagram illustrating the proposed mechanism of action of CADA is presented below:

Caption: Mechanism of CADA-mediated inhibition of Sec61 translocation.

Quantitative Data

The inhibitory activity of CADA and its derivatives is typically quantified by measuring the half-maximal inhibitory concentration (IC50) for the down-modulation of specific substrates.

| Compound | Substrate | Cell Line | IC50 (µM) | Reference |

| CADA | Human CD4 | Jurkat T cells | 0.41 | [10] |

| Human CD4 | Human PBMCs | 0.94 | [10] | |

| Human CD4 | CHO·CD4-YFP | ~0.6 | [11] | |

| HIV-1 | MT-4 cells | 0.7 (µg/mL) | [4] | |

| SIV | MT-4 cells | 1.2 (µg/mL) | [4] | |

| SORT, CD137, DNAJC3, PTK7, ERLEC1 | T-cells | 0.2–2 | [12] | |

| CK147 | Human CD4 | - | 0.04 | [8] |

| Unsymmetrical CADA Analogue 28 | Human CD4 | - | 0.70 |

Experimental Protocols

In Vitro Translation and Translocation Assay

This assay assesses the direct effect of CADA on the translocation of a specific protein into ER-derived microsomes.

a. Materials:

-

Nuclease-treated rabbit reticulocyte lysate (RRL)

-

Canine pancreatic rough microsomes (RMs)

-

In vitro transcribed mRNA encoding the protein of interest (e.g., preprolactin or human CD4)

-

[35S]-Methionine

-

Amino acid mixture (minus methionine)

-

RNase inhibitor

-

CADA (dissolved in DMSO)

-

Proteinase K

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

b. Protocol:

-

Prepare translation reactions in a total volume of 25 µL. To the RRL, add the amino acid mixture, RNase inhibitor, and [35S]-Methionine.

-

Add the in vitro transcribed mRNA to initiate translation.

-

For co-translational translocation, add RMs and CADA (or DMSO as a vehicle control) to the translation mix at the beginning of the reaction.

-

Incubate the reaction at 30°C for 60-90 minutes to allow for translation and translocation.

-

To assess translocation, treat a portion of the reaction mixture with Proteinase K on ice for 30-60 minutes. Proteinase K will degrade non-translocated proteins, while proteins successfully translocated into the microsomes will be protected.

-

Stop the Proteinase K digestion by adding a protease inhibitor (e.g., PMSF).

-

Analyze the samples by SDS-PAGE.

-

Visualize the radiolabeled proteins using a phosphorimager or autoradiography. Successful translocation is indicated by the presence of a protected, and often glycosylated, protein band in the Proteinase K-treated sample, which should be diminished in the presence of CADA.

A workflow for the in vitro translation and translocation assay is depicted below:

Caption: Workflow for in vitro translation and translocation assay.

Whole-Cell Biosynthesis and CD4 Down-Modulation Assay

This assay measures the effect of CADA on the expression of a target protein in living cells.

a. Materials:

-

Cell line expressing the target protein (e.g., Jurkat T cells or human PBMCs for endogenous CD4, or a cell line stably transfected with a tagged protein of interest).

-

Complete cell culture medium.

-

CADA (dissolved in DMSO).

-

Phosphate-buffered saline (PBS).

-

Antibody for the target protein conjugated to a fluorophore (e.g., anti-CD4-APC).

-

Flow cytometer.

b. Protocol:

-

Seed the cells in a multi-well plate at an appropriate density.

-

Treat the cells with varying concentrations of CADA (and a DMSO control) for a specified period (e.g., 24-48 hours).

-

After incubation, harvest the cells and wash them with PBS.

-

Stain the cells with the fluorescently labeled antibody against the target protein on ice in the dark for 30 minutes.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in PBS or a suitable buffer for flow cytometry.

-

Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the target protein on the cell surface.

-

Calculate the percentage of down-modulation relative to the DMSO-treated control cells and determine the IC50 value.[10]

A logical diagram for the whole-cell biosynthesis assay is shown below:

Caption: Logical flow of a whole-cell biosynthesis assay.

Proteomic Identification of CADA-Sensitive Proteins

This approach is used to identify the full spectrum of proteins whose translocation is inhibited by CADA in an unbiased manner.

a. Materials:

-

T-cell line (e.g., Jurkat).

-

CADA.

-

Reagents for cell lysis and protein extraction.

-

Reagents for protein digestion (e.g., trypsin).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Software for proteomic data analysis.

b. Protocol:

-

Culture T-cells in the presence of CADA or DMSO for a defined period.

-

Harvest the cells, lyse them, and extract total protein.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixtures by LC-MS/MS to identify and quantify the proteins in each sample.

-

Compare the protein abundance profiles between CADA-treated and control cells.

-

Proteins that show significantly reduced levels in the CADA-treated samples are identified as potential substrates for CADA-mediated translocation inhibition.

Conclusion

This compound is a valuable research tool for studying the mechanism of protein translocation through the Sec61 channel. Its substrate-selective nature distinguishes it from other broad-spectrum Sec61 inhibitors and offers potential therapeutic avenues. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the precise molecular interactions governing CADA's substrate selectivity will continue to enhance our understanding of the intricate process of protein translocation.

References

- 1. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. EMDB-27589: Cryo-EM structure of the human Sec61 complex inhibited by eeyares... - Yorodumi [pdbj.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into TRAP association with ribosome-Sec61 complex and translocon inhibition by a CADA derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomics approach and techniques in identification of reliable biomarkers for diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Early Studies on the Antiviral Properties of Cyclotriazadisulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotriazadisulfonamide (CADA) emerged in early studies as a novel small molecule with potent anti-human immunodeficiency virus (HIV) activity.[1][2][3] This technical guide provides an in-depth overview of the foundational research into CADA's antiviral properties, focusing on its mechanism of action, quantitative antiviral and CD4 down-modulating data, and the experimental protocols employed in these seminal studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Mechanism of Action: Targeting the Host CD4 Receptor

Early investigations into the antiviral mechanism of CADA revealed a unique mode of action centered on the specific down-modulation of the human CD4 receptor, the primary cellular receptor for HIV entry.[1][2][3] Unlike many antiretroviral agents that target viral enzymes, CADA was found to interact with the host cell machinery to reduce the surface expression of CD4 on T-lymphocytes and other target cells.[2][3] This reduction in available CD4 receptors effectively inhibits the initial attachment and subsequent entry of HIV into the host cell.

Further studies elucidated that CADA's effect is not at the transcriptional level of CD4 expression.[3] Instead, it is believed to act at a post-translational level, interfering with the proper processing and trafficking of the CD4 protein to the cell surface. The direct correlation between the potency of CADA and its analogs in down-modulating CD4 and their anti-HIV efficacy strongly supports this as the primary mechanism of antiviral activity.[1]

Figure 1: Proposed mechanism of action for this compound (CADA).

Quantitative Antiviral and CD4 Down-Modulation Data

The antiviral potency of CADA and its analogs has been quantified in various cell-based assays. The following tables summarize the key quantitative data from early studies.

Table 1: Anti-HIV Activity of this compound (CADA)

| Compound | Virus Strain | Cell Type | Assay | Endpoint | EC₅₀ (µM) | Reference |

| CADA | HIV-1 (various) | T-cell lines, PBMCs | p24 antigen | Inhibition of viral replication | 0.3 - 3.2 | [3] |

| CADA | HHV-7 | T-cell lines, PBMCs | - | Inhibition of viral replication | 0.3 - 1.5 | [3] |

| CADA | HIV-1 (NL4.3) | MT-4 cells | p24 antigen | Inhibition of viral replication | ~0.1 | [4] |

| CADA | SIV (mac251) | Macaque PBMCs | - | Inhibition of viral replication | - | [5] |

Table 2: CD4 Down-Modulation Activity of this compound (CADA) and Analogs

| Compound | Cell Type | Assay | IC₅₀ (µM) | Reference |

| CADA | T-cells | Flow Cytometry | Similar to antiviral EC₅₀ | [1] |

| CADA Analogs | T-cells | Flow Cytometry | Correlated with anti-HIV potency | [1] |

| VGD020 | CHO·CD4-YFP cells | Flow Cytometry | 0.046 | [6] |

| VGD029 | CHO·CD4-YFP cells | Flow Cytometry | 0.730 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies of CADA. These represent standardized protocols and are intended to reflect the procedures used in the original research.

Anti-HIV Assay in MT-4 Cells

This protocol describes a method to determine the antiviral activity of a compound against HIV-1 in the MT-4 human T-cell line by measuring the inhibition of viral p24 antigen production.

Figure 2: Workflow for determining the anti-HIV activity of CADA.

Materials:

-

MT-4 cells

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

HIV-1 stock (e.g., NL4.3)

-

This compound (CADA)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Compound Addition: Prepare serial dilutions of CADA in culture medium and add 50 µL of each dilution to the appropriate wells. Include a no-compound control.

-

Viral Infection: Add 50 µL of HIV-1 stock (at a predetermined multiplicity of infection, MOI) to each well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 to 5 days.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Determine the concentration of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of CADA that inhibits p24 production by 50% compared to the no-compound control.

CD4 Down-Modulation Assay by Flow Cytometry

This protocol outlines a method to quantify the down-modulation of CD4 expression on the surface of T-cells following treatment with CADA using flow cytometry.

Figure 3: Workflow for assessing CD4 down-modulation by CADA.

Materials:

-

Human T-cells (e.g., freshly isolated PBMCs or a T-cell line)

-

Complete culture medium

-

This compound (CADA)

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled anti-human CD4 monoclonal antibody (e.g., FITC- or PE-conjugated)

-

Flow cytometer

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Culture human T-cells in complete medium.

-

Cell Treatment: Treat the cells with various concentrations of CADA for 24 hours at 37°C. Include a no-compound control.

-

Cell Staining: a. After incubation, wash the cells with cold PBS. b. Resuspend the cells in PBS containing a saturating concentration of a fluorescently labeled anti-human CD4 antibody. c. Incubate on ice for 30 minutes in the dark. d. Wash the cells twice with cold PBS to remove unbound antibody.

-

Flow Cytometry: Resuspend the cells in PBS and acquire data on a flow cytometer. Collect data for a sufficient number of events (e.g., 10,000) for each sample.

-

Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter properties. b. Determine the mean fluorescence intensity (MFI) of the CD4 staining for each sample. c. Calculate the percentage of CD4 down-modulation relative to the untreated control. d. Determine the 50% inhibitory concentration (IC₅₀), the concentration of CADA that reduces the CD4 MFI by 50%.

Conclusion

The early studies on this compound established it as a promising anti-HIV agent with a novel mechanism of action. By specifically targeting the host CD4 receptor, CADA demonstrated potent and broad-spectrum activity against various HIV strains. The direct correlation between its CD4 down-modulating capacity and its antiviral potency provided a clear understanding of its primary mode of action. This technical guide has summarized the key quantitative findings and provided detailed experimental protocols from these foundational studies, offering a valuable resource for the ongoing research and development of new antiviral therapies.

References

- 1. The Anti-HIV potency of this compound analogs is directly correlated with their ability to down-modulate the CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. CADA inhibits human immunodeficiency virus and human herpesvirus 7 replication by down-modulation of the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CADA, a novel CD4-targeted HIV inhibitor, is synergistic with various anti-HIV drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CADA, a potential anti-HIV microbicide that specifically targets the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unsymmetrical this compound (CADA) compounds as human CD4 receptor down-modulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclotriazadisulfonamide: A Deep Dive into its Immunosuppressive Potential

For Researchers, Scientists, and Drug Development Professionals

Cyclotriazadisulfonamide (CADA) has emerged as a compound of significant interest within the scientific community for its potential as a novel immunosuppressive agent. Initially identified as a CD4-targeted HIV entry inhibitor, its mechanism of action—the specific down-modulation of key immune cell surface receptors—suggests a broader therapeutic applicability in immunological disorders. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and known signaling pathways associated with CADA's immunosuppressive activity.

Core Mechanism of Action: Targeting Co-translational Translocation

CADA exerts its immunosuppressive effects primarily by inhibiting the co-translational translocation of specific proteins into the endoplasmic reticulum (ER).[1] This interference is dependent on the signal peptide of the nascent protein, leading to a highly selective down-modulation of target receptors on the cell surface. The two principal targets identified to date are the human CD4 receptor and the 4-1BB (CD137) receptor.[1]

By reducing the surface expression of CD4, a critical co-receptor in T-cell activation, CADA effectively dampens the initial stages of the adaptive immune response.[1] Furthermore, its ability to block the biosynthesis of 4-1BB, a key survival factor for activated CD8+ T-cells, points to a potent role in controlling cytotoxic T-lymphocyte (CTL) activity.[1]

Quantitative Data on this compound's Immunosuppressive Activity

The following table summarizes the key quantitative data regarding the efficacy of CADA in down-modulating its targets and inhibiting immune cell function.

| Parameter | Cell Type | Value | Reference |

| IC50 for hCD4 Down-modulation | Jurkat T-cells | 0.41 µM | [1] |

| Human PBMCs | 0.94 µM | [1] | |

| hCD4 Expression Reduction | Jurkat T-cells (at 10 µM CADA) | 86% | [1] |

| Human PBMCs (at 10 µM CADA) | 74% | [1] | |

| Inhibition of Lymphocyte Proliferation | Mixed Lymphocyte Reaction | Dose-dependent | [1] |

| CD3/CD28 Bead Stimulation | Dose-dependent | [1] | |

| Phytohemagglutinin (PHA) Stimulation | Dose-dependent | [1] |

Signaling Pathways Modulated by this compound

CADA's interference with CD4 and 4-1BB expression has significant downstream consequences on T-cell signaling cascades. The down-modulation of CD4 disrupts the initial T-cell receptor (TCR) signaling complex, impacting the activation of key kinases such as Lck. This, in turn, affects downstream signaling events crucial for T-cell activation and proliferation.

The reduction in 4-1BB expression on activated CD8+ T-cells impairs their survival and cytotoxic function. Furthermore, CADA treatment has been shown to reduce the upregulation of CD25 (the alpha chain of the IL-2 receptor) and decrease the levels of phosphorylated STAT5 (pSTAT5) and cytidine triphosphate synthase 1 (CTPS-1), all of which are critical for T-cell proliferation and effector function.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunosuppressive potential of this compound. These protocols are based on established methods and have been adapted to reflect their application in CADA research.[1]

Mixed Lymphocyte Reaction (MLR)

This assay assesses the ability of CADA to inhibit T-cell proliferation in response to allogeneic stimulation.

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Resuspend the "stimulator" PBMCs in complete RPMI-1640 medium and irradiate them (e.g., 30 Gy) to prevent their proliferation.

-

Wash the irradiated stimulator cells and the "responder" PBMCs twice with PBS.

-

-

Assay Setup:

-

Plate the responder PBMCs at a concentration of 1 x 10^5 cells/well in a 96-well flat-bottom plate.

-

Add the irradiated stimulator PBMCs at a concentration of 1 x 10^5 cells/well to the responder cells.

-

Add varying concentrations of CADA (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control to the co-cultures.

-

-

Proliferation Measurement:

-

Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

-

During the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure thymidine incorporation using a liquid scintillation counter.

-

Calculate the percentage of inhibition of proliferation relative to the DMSO control.

-

T-Cell Activation and Proliferation using Anti-CD3/CD28 Beads

This protocol evaluates the effect of CADA on T-cell activation and proliferation induced by a polyclonal stimulus that mimics TCR and co-stimulatory signals.

-

Cell Preparation:

-

Isolate human PBMCs as described for the MLR.

-

Pre-incubate the PBMCs with CADA (e.g., 10 µM) or DMSO for 3 days to ensure down-modulation of CD4.

-

-

Activation and Culture:

-

After pre-incubation, wash the cells and resuspend them in complete RPMI-1640 medium.

-

Activate the T-cells by adding anti-CD3/CD28-coated magnetic beads at a bead-to-cell ratio of 1:1.

-

Culture the cells for various time points (e.g., 4 hours to 4 days).

-

-

Proliferation Measurement:

-

At each time point, pulse the cells with [3H]-thymidine for 22 hours before harvesting.

-

Measure proliferation as described in the MLR protocol.

-

Flow Cytometry for Cell Surface Marker Expression

This method is used to quantify the down-modulation of CD4 and the expression of activation markers like CD25.

-

Cell Treatment:

-

Culture Jurkat T-cells or human PBMCs in the presence of various concentrations of CADA or DMSO for a specified period (e.g., 2 days for Jurkat, 5 days for PBMCs).

-

-

Staining:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with fluorochrome-conjugated monoclonal antibodies against human CD4 (e.g., PE-labeled anti-human CD4, clone SK3) and CD25 for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

-

Measurement of Cytokine Secretion by ELISA

This protocol quantifies the effect of CADA on the production of key cytokines by activated T-cells.

-

Sample Collection:

-

Activate PBMCs with anti-CD3/CD28 beads in the presence of CADA or DMSO as described above.

-

After a desired incubation period (e.g., 48 hours), centrifuge the cell cultures and collect the supernatants.

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-2, IFN-γ) overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

After another incubation and wash, add streptavidin-horseradish peroxidase (HRP).

-

Finally, add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on the standard curve.

-

Intracellular Staining for Phosphorylated STAT5 (pSTAT5)

This technique assesses the phosphorylation status of STAT5, a key downstream signaling molecule in T-cell activation.

-

Cell Stimulation and Fixation:

-

Activate PBMCs in the presence of CADA or DMSO.

-

Fix the cells with a fixation buffer (e.g., Cytofix/Cytoperm) to preserve the phosphorylation state of intracellular proteins.

-

-

Permeabilization and Staining:

-

Permeabilize the cells with a permeabilization buffer (e.g., Perm/Wash buffer).

-

Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for phosphorylated STAT5 (pY694).

-

Co-stain for cell surface markers (e.g., CD4, CD8) if desired.

-

-

Flow Cytometry Analysis:

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the percentage of pSTAT5-positive cells within the lymphocyte populations.

-

Conclusion

This compound represents a promising new class of immunosuppressive agents with a unique and selective mechanism of action. Its ability to down-modulate key T-cell receptors, CD4 and 4-1BB, leads to a potent inhibition of T-cell activation and proliferation. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of CADA in various immunological disorders. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with Cyclotriazadisulfonamide (CADA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for Cyclotriazadisulfonamide (CADA), a small molecule known for its unique mechanism of action in down-modulating specific cell surface receptors. The following sections detail the necessary cell culture techniques, key experimental procedures to assess CADA's activity, and its impact on T-lymphocyte signaling pathways.

Introduction to this compound (CADA)

This compound (CADA) is a synthetic macrocycle that has been identified as a potent and selective down-modulator of the human CD4 receptor.[1][2] Its primary mechanism of action involves the inhibition of the co-translational translocation of the nascent human CD4 polypeptide chain into the endoplasmic reticulum, a process dependent on the protein's signal peptide.[1][3][4][5] This targeted activity leads to a significant reduction in the cell surface expression of CD4, a critical receptor for T-cell activation and a primary entry point for the Human Immunodeficiency Virus (HIV).[1][2] Consequently, CADA exhibits both antiviral and immunosuppressive properties.[1][6] Beyond CD4, CADA has also been shown to down-modulate the expression of the co-stimulatory receptor 4-1BB (CD137), further contributing to its immunosuppressive effects, particularly on CD8+ T cells.[1]

Cell Culture Protocols

Standard aseptic cell culture techniques should be followed for all procedures.

Jurkat Cell Culture

Jurkat cells, a human T-lymphoblastoid cell line, are commonly used to study T-cell signaling and are a suitable model for assessing the effects of CADA.

Materials:

-

Jurkat cells (e.g., ATCC TIB-152)

-

RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 100 units/mL penicillin, and 100 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Centrifuge

-

Hemocytometer or automated cell counter

-

CO₂ incubator (37°C, 5% CO₂)

Protocol:

-

Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI 1640 medium.

-

Centrifuge at 150-200 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete RPMI 1640 medium.

-

Transfer the cell suspension to a T-75 flask and bring the total volume to 20-25 mL.

-

Incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL by splitting the culture every 2-3 days. To split, determine the cell density and dilute the cell suspension with fresh medium to the desired seeding density (e.g., 2-3 x 10⁵ cells/mL).[2][7][8][9][10]

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture

Primary human PBMCs are essential for studying the effects of CADA on primary T lymphocytes.

Materials:

-

Whole human blood collected in heparinized tubes

-

Ficoll-Paque™ or Lymphoprep™ density gradient medium

-

PBS

-

RPMI 1640 medium (supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin)

-

50 mL conical tubes

-

Centrifuge

Protocol:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.[11]

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a 50 mL conical tube, avoiding mixing of the layers.[6][11]

-

Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.[12]

-

After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.[12]

-

Carefully aspirate the PBMC layer and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to a total volume of 45-50 mL and centrifuge at 200-300 x g for 10 minutes.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the final cell pellet in complete RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Cells are now ready for culture or downstream applications.[11][12][13]

Key Experimental Protocols

T-Cell Activation Assay

This protocol describes the activation of T cells using anti-CD3/CD28 beads, a common method to mimic the primary and co-stimulatory signals of T-cell activation.

Materials:

-

Isolated PBMCs or Jurkat cells

-

Anti-CD3/CD28 T-cell activator beads

-

Complete RPMI 1640 medium

-

96-well culture plates

-

CADA stock solution (dissolved in DMSO)

-

DMSO (vehicle control)

Protocol:

-

Wash the anti-CD3/CD28 beads according to the manufacturer's instructions.[14][15]

-

Resuspend PBMCs or Jurkat cells to a concentration of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

-

Plate 100 µL of the cell suspension into the wells of a 96-well plate.

-

Pre-incubate the cells with various concentrations of CADA or DMSO vehicle control for 2-4 hours at 37°C.

-

Add the anti-CD3/CD28 beads to the cell culture at a bead-to-cell ratio of 1:1.[16][17]

-

Incubate the plate at 37°C in a 5% CO₂ incubator for the desired period (e.g., 24-72 hours) to assess downstream effects like proliferation or cytokine production.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Activated T cells (from section 3.1)

-

[³H]-Thymidine (1 µCi/well)

-

Cell harvester

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Protocol:

-

After 48-72 hours of T-cell activation in the presence of CADA or vehicle control, add 1 µCi of [³H]-thymidine to each well of the 96-well plate.

-

Incubate the plate for an additional 18-24 hours at 37°C.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with PBS to remove unincorporated [³H]-thymidine.

-

Transfer the filters to scintillation vials and add scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

Western Blotting for CD4 Expression

This protocol is used to quantify the total cellular levels of the CD4 protein following treatment with CADA.

Materials:

-

Jurkat cells or PBMCs treated with CADA

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-CD4 and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the CADA-treated and control cells with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CD4 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the CD4 signal to the loading control.

In Vitro Co-translational Translocation Assay

This cell-free assay directly assesses the inhibitory effect of CADA on the translocation of the CD4 protein into microsomal vesicles (a substitute for the endoplasmic reticulum).

Materials:

-

Rabbit reticulocyte lysate in vitro translation kit

-

Canine pancreatic microsomes

-

Plasmid DNA encoding human CD4 with a T7 promoter

-

T7 RNA polymerase

-

[³⁵S]-Methionine

-

CADA stock solution

-

RNase-free water

-

SDS-PAGE gels and reagents

-

Phosphorimager or autoradiography film

Protocol:

-

In Vitro Transcription: Synthesize CD4 mRNA from the plasmid DNA template using T7 RNA polymerase according to the manufacturer's protocol. Purify the mRNA.

-

In Vitro Translation/Translocation Reaction:

-

Set up the translation reactions in RNase-free microcentrifuge tubes.

-

To each reaction, add rabbit reticulocyte lysate, [³⁵S]-methionine, and the in vitro transcribed CD4 mRNA.

-

For the translocation reactions, add canine pancreatic microsomes to the mixture.

-

Add CADA at various concentrations to the treatment tubes and an equivalent volume of DMSO to the control tubes.

-

Incubate the reactions at 30°C for 60-90 minutes to allow for translation and translocation.[1]

-

-

Analysis:

-

Stop the reactions by adding SDS-PAGE sample buffer.

-

Analyze the translation products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

In the absence of microsomes, a single band corresponding to the pre-CD4 protein should be visible.

-

In the presence of microsomes, a second, faster-migrating band corresponding to the signal-cleaved and glycosylated mature CD4 will appear.

-

In the presence of CADA and microsomes, the intensity of the mature CD4 band will decrease in a dose-dependent manner, indicating inhibition of translocation.

-

Quantitative Data Summary

The following tables summarize the quantitative data for CADA's in vitro activity from various studies.

Table 1: IC₅₀ Values for CADA-induced CD4 Down-modulation

| Cell Line | IC₅₀ (µM) | Reference |

| SupT1 (T-lymphoid) | 0.55 | [7] |

| U87 (glioblastoma, CD4-transfected) | 0.32 | [7] |

| HeLa (cervical cancer, CD4-transfected) | 0.27 | [7] |

| CHO (Chinese hamster ovary, CD4-YFP transfected) | Varies by CADA analog | [6] |

Table 2: EC₅₀ and CC₅₀ Values of CADA

| Assay | Cell Line | Value (µM) | Reference |

| Anti-HIV-1 Activity (EC₅₀) | MT-4 | 0.3 - 3.2 | [9] |

| Anti-HHV-7 Activity (EC₅₀) | T-cell lines | 0.3 - 1.5 | [9] |

| Cytotoxicity (CC₅₀) | MT-4 | >160 | [6] |

Signaling Pathways and Experimental Workflows

CADA's Mechanism of Action: Inhibition of Co-translational Translocation

The following diagram illustrates the workflow of the in vitro co-translational translocation assay to demonstrate CADA's mechanism of action.

Caption: Workflow of the in vitro co-translational translocation assay.

CADA's Immunosuppressive Effect on T-Cell Activation

This diagram illustrates the signaling pathway of T-cell activation and how CADA's down-modulation of CD4 and 4-1BB leads to an immunosuppressive effect.

Caption: CADA's inhibition of T-cell activation signaling.

References

- 1. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. Pre-protein signature for full susceptibility to the co-translational translocation inhibitor this compound (CADA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal peptide-binding drug as a selective inhibitor of co-translational protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. neb.com [neb.com]

- 10. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]

- 11. reprocell.com [reprocell.com]

- 12. mabtech.com [mabtech.com]

- 13. stemcell.com [stemcell.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. ptglab.com [ptglab.com]

- 17. Mouse T-Activator CD3/CD28 | Thermo Fisher Scientific - JP [thermofisher.com]

Protocol for CD4 Down-regulation Assay with CADA

Application Note

Introduction

Cyclotriazadisulfonamide (CADA) is a small molecule inhibitor that has been identified as a potent and selective agent for the down-regulation of the human CD4 receptor. The CD4 molecule is a glycoprotein expressed on the surface of various immune cells, including T helper cells, monocytes, macrophages, and dendritic cells. It plays a crucial role in the immune response by acting as a co-receptor for the T-cell receptor (TCR) in recognizing antigens presented by major histocompatibility complex (MHC) class II molecules. In the context of infectious diseases, CD4 is the primary receptor for the Human Immunodeficiency Virus (HIV). CADA exerts its effect by selectively inhibiting the co-translational translocation of the CD4 protein into the endoplasmic reticulum, thereby preventing its expression on the cell surface. This unique mechanism of action makes CADA a valuable tool for studying CD4 function and a potential therapeutic agent for HIV infection and other CD4-mediated pathologies. This document provides a detailed protocol for an in vitro assay to quantify the down-regulation of CD4 expression on the surface of Jurkat cells, a human T-lymphocyte cell line, using CADA.

Principle

The assay is based on the treatment of CD4-expressing cells with CADA, followed by the quantification of surface CD4 expression using flow cytometry. Cells are incubated with various concentrations of CADA for a defined period. Subsequently, the cells are stained with a fluorescently labeled monoclonal antibody specific for the human CD4 receptor. The fluorescence intensity of the stained cells, which is proportional to the number of CD4 molecules on the cell surface, is then measured using a flow cytometer. A decrease in the mean fluorescence intensity (MFI) of the cell population treated with CADA compared to the untreated control indicates down-regulation of CD4 expression.

Data Presentation

Table 1: Dose-dependent Down-regulation of CD4 by CADA in Various Cell Lines

| Cell Line | CADA Concentration (µM) | % CD4 Down-regulation (relative to control) | IC50 (µM) |

| SupT1 | 0.1 | ~20% | 0.55 |

| 0.5 | ~50% | ||

| 1.0 | ~70% | ||

| 5.0 | >90% | ||

| U87 (hCD4 transfected) | 0.1 | ~30% | 0.32 |

| 0.3 | ~50% | ||

| 1.0 | ~80% | ||

| 3.0 | >95% | ||

| HeLa (hCD4 transfected) | 0.1 | ~40% | 0.27 |

| 0.3 | ~60% | ||

| 1.0 | ~85% | ||

| 3.0 | >95% |

Table 2: Time-course of CADA-mediated CD4 Down-regulation in MT-4 Cells

| Time (hours) | CADA Concentration (µM) | % CD4 Expression (relative to control) |

| 24 | 3.2 | ~40% |

| 48 | 3.2 | ~25% |

| 72 | 3.2 | ~15% |

| 96 | 3.2 | ~10% |

Experimental Protocols

Materials and Reagents

-

Jurkat E6.1 cells (or other suitable CD4-expressing cell line, e.g., SupT1, MT-4)

-

CADA (this compound)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

PE-conjugated anti-human CD4 antibody (clone SK3 or equivalent)

-

PE-conjugated isotype control antibody

-

Fixable Viability Dye (e.g., Zombie Aqua™ Fixable Viability Kit or similar)

-

Flow cytometry tubes (5 mL)

-

96-well cell culture plates

-

Flow cytometer

Experimental Procedure

1. Cell Culture and Plating

a. Culture Jurkat E6.1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. b. Maintain the cells in the exponential growth phase. c. On the day of the experiment, determine the cell density and viability using a hemocytometer and trypan blue exclusion. d. Centrifuge the required number of cells at 300 x g for 5 minutes. e. Resuspend the cell pellet in fresh, pre-warmed complete medium to a final concentration of 5 x 10^5 cells/mL. f. Seed 100 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well cell culture plate.

2. Treatment with CADA

a. Prepare a stock solution of CADA in DMSO (e.g., 10 mM). b. Prepare serial dilutions of CADA in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest CADA concentration. c. Add 100 µL of the CADA dilutions or vehicle control to the respective wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL. d. Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 48 hours).

3. Staining for Flow Cytometry

a. After the incubation period, transfer the cells from each well to individual flow cytometry tubes. b. Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again at 300 x g for 5 minutes. Discard the supernatant. d. (Optional but recommended) Viability Staining: Resuspend the cells in 100 µL of PBS containing a fixable viability dye, following the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light. e. Wash the cells with 1 mL of cold PBS as described in step 3c. f. Resuspend the cell pellet in 100 µL of cold PBS containing the PE-conjugated anti-human CD4 antibody or the isotype control antibody at the manufacturer's recommended concentration. g. Incubate the tubes for 30 minutes at 4°C in the dark. h. Wash the cells twice with 1 mL of cold PBS (centrifuge at 300 x g for 5 minutes and discard the supernatant after each wash). i. Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.

4. Flow Cytometry Analysis

a. Acquire the samples on a flow cytometer equipped with a laser capable of exciting PE (e.g., 488 nm or 561 nm). b. Set up the instrument using unstained and single-color controls to adjust compensation settings. c. Gate on the live, single-cell population based on forward scatter (FSC), side scatter (SSC), and the viability dye signal (if used). d. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 events) within the live, single-cell gate. e. Record the Mean Fluorescence Intensity (MFI) of the PE signal for both the CD4-stained and isotype control-stained samples for each treatment condition.

5. Data Analysis

a. Subtract the MFI of the isotype control from the MFI of the corresponding CD4-stained sample to obtain the specific MFI for CD4 expression. b. Calculate the percentage of CD4 down-regulation for each CADA concentration using the following formula:

% CD4 Down-regulation = [1 - (Specific MFI of CADA-treated sample / Specific MFI of vehicle control sample)] x 100

c. Plot the percentage of CD4 down-regulation against the CADA concentration to generate a dose-response curve. d. Calculate the IC50 value (the concentration of CADA that causes 50% down-regulation of CD4) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Caption: Experimental workflow for the CD4 down-regulation assay with CADA.

Caption: Mechanism of CADA-induced CD4 down-regulation.

Application Notes and Protocols for Cyclotriazadisulfonamide (CADA) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyclotriazadisulfonamide (CADA) in cell culture-based research. Detailed protocols for key experiments are outlined to facilitate the study of CADA's mechanism of action and antiviral properties.

This compound (CADA) is a small molecule inhibitor of the human immunodeficiency virus (HIV) and human herpesvirus 7 (HHV-7).[1] Its primary mechanism of action involves the down-modulation of the cellular CD4 receptor, which is essential for the entry of these viruses into host cells.[1] CADA specifically interferes with the biogenesis of the CD4 protein by inhibiting its co-translational translocation into the endoplasmic reticulum (ER) in a signal peptide-dependent manner.[2][3][4] This unique mode of action makes CADA a valuable tool for studying protein translocation and a potential lead compound for antiviral drug development.

Data Presentation

The following table summarizes the quantitative data for this compound's activity from various studies. This allows for a clear comparison of its potency across different experimental conditions.

| Compound | Assay | Cell Line/System | IC50 / EC50 | Reference |

| CADA | HIV Inhibition | T-cell lines and PBMCs | 0.3-3.2 µM (IC50) | [1] |

| CADA | HHV-7 Inhibition | T-cell lines and PBMCs | 0.3-1.5 µM (IC50) | [1] |

| CADA | CD4 Down-modulation | MO-DC cells | 0.4 µg/mL (EC50) | [4] |

| CADA | HIV-1 and SIV Infection | MT-4 cells | 0.7 µg/mL (EC50 for HIV-1), 1.2 µg/mL (EC50 for SIV) | [4] |

| CADA Substrates | Proteomics Study | T-cells | 0.2–2 µM (IC50) for huCD4, SORT, CD137, DNAJC3, PTK7, ERLEC1 | [4] |

| VGD020 (CADA analog) | CD4 Down-modulation | CHO·CD4-YFP cells | 46 nM (IC50) | [5] |

| VGD029 (CADA analog) | CD4 Down-modulation | CHO·CD4-YFP cells | 730 nM (IC50) | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving CADA are provided below.

Protocol 1: Evaluation of CADA's Effect on CD4 Surface Expression via Flow Cytometry

Objective: To quantify the down-modulation of cell surface CD4 expression induced by CADA treatment.

Materials:

-

CD4+ T-cell line (e.g., MT-4, CEM) or Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

This compound (CADA), stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Fluorochrome-conjugated anti-human CD4 antibody (e.g., FITC, PE, or APC-conjugated)

-

Isotype control antibody

-

Flow cytometer

-

96-well cell culture plates

-

Centrifuge

Procedure:

-

Cell Seeding: Seed CD4+ T-cells or PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete culture medium.

-

CADA Treatment: Prepare serial dilutions of CADA from the stock solution. Add the desired concentrations of CADA (e.g., 0.1, 1, 10 µM) to the cells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Cell Staining:

-

Harvest the cells and transfer them to FACS tubes.

-

Wash the cells twice with cold PBS containing 2% FBS.

-

Resuspend the cell pellet in 100 µL of PBS with 2% FBS.

-

Add the fluorochrome-conjugated anti-human CD4 antibody or the isotype control at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 300-500 µL of PBS.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of the CD4 signal.

-

Protocol 2: Antiviral Activity Assay

Objective: To determine the inhibitory effect of CADA on viral replication.

Materials:

-

Target cells (e.g., MT-4 cells for HIV-1, PBMCs)

-

Virus stock (e.g., HIV-1 NL4.3)

-

Complete cell culture medium

-

CADA stock solution

-

96-well plates

-

p24 antigen ELISA kit (for HIV-1)

-

Centrifuge

Procedure:

-

Cell Preparation: Seed target cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of CADA to the wells.

-

Viral Infection: Infect the cells with a known amount of virus (e.g., 50% tissue culture infective dose of 50).[6]

-

Incubation: Incubate the plates for 4-5 days.[6]

-

Quantification of Viral Replication:

-

Data Analysis: Calculate the 50% effective concentration (EC50) of CADA by plotting the percentage of viral inhibition against the drug concentration.

Protocol 3: Cell Proliferation/Cytotoxicity Assay

Objective: To assess the effect of CADA on cell viability and proliferation.

Materials:

-

Lymphocytes or other relevant cell lines

-

Complete cell culture medium

-

CADA stock solution

-

96-well plates

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1)

-

Scintillation counter (for [3H]-thymidine assay) or plate reader (for colorimetric assays)

Procedure using [3H]-thymidine incorporation:

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of CADA for a specified period (e.g., 3 days).[2]

-

Cell Activation (Optional): For lymphocyte proliferation, cells can be stimulated with agents like phytohemagglutinin (PHA) or anti-CD3/CD28 beads.[2]

-

Radiolabeling: Add [3H]-thymidine to each well and incubate for an additional 18-22 hours.[2]

-

Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (cpm) and compare the proliferation of CADA-treated cells to untreated or vehicle-treated controls.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in down-modulating the CD4 receptor.

Caption: CADA inhibits CD4 protein translocation into the ER.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow for studying the effects of CADA.

Caption: Experimental workflow for CADA studies.

Logical Relationships in CADA Research

This diagram illustrates the logical connections between CADA, its molecular target, and its biological effects.

Caption: Logical relationships in CADA research.

References

- 1. CADA inhibits human immunodeficiency virus and human herpesvirus 7 replication by down-modulation of the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unsymmetrical this compound (CADA) compounds as human CD4 receptor down-modulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Flow Cytometry Analysis of CADA-Treated Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A-d-Ala (CADA) is a synthetic cyclotriazadisulfonamide that has demonstrated potent antiviral and immunosuppressive activities. Its primary mechanism of action involves the selective down-modulation of specific cell surface receptors, most notably the CD4 receptor, a critical component in the activation of T-helper cells and the primary receptor for HIV entry. CADA has also been shown to affect the expression of other proteins, such as the co-stimulatory molecule 4-1BB (CD137), leading to the inhibition of T-cell proliferation, particularly within the CD8+ T-cell subset.

Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like CADA. This high-throughput technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population. By utilizing fluorescently labeled antibodies and dyes, researchers can precisely measure changes in cell surface protein expression, assess cell viability and apoptosis, and analyze cell cycle distribution in response to CADA treatment.

These application notes provide detailed protocols for the flow cytometric analysis of CADA-treated cells, focusing on the key parameters of CD4 and 4-1BB expression, apoptosis, and cell cycle progression. The provided methodologies and data presentation formats are designed to facilitate reproducible and robust analysis for research and drug development applications.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometric analysis of cells treated with CADA. These tables are intended to serve as templates for data recording and comparison.

Table 1: Effect of CADA on CD4 and 4-1BB Surface Expression

| CADA Concentration (µM) | Mean Fluorescence Intensity (MFI) of CD4 | % CD4 Positive Cells | Mean Fluorescence Intensity (MFI) of 4-1BB | % 4-1BB Positive Cells |

| 0 (Vehicle Control) | ||||

| 0.1 | ||||

| 1 | ||||

| 10 |

Table 2: Analysis of Apoptosis in CADA-Treated Cells

| CADA Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | |||

| 1 | |||

| 10 | |||

| 50 |

Table 3: Cell Cycle Analysis of CADA-Treated Cells

| CADA Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle Control) | |||

| 1 | |||

| 10 | |||

| 50 |

Experimental Protocols

Protocol 1: Analysis of CD4 and 4-1BB Surface Expression

This protocol details the steps for treating T-cell lines (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs) with CADA and subsequently staining for surface expression of CD4 and 4-1BB for flow cytometric analysis.

Materials:

-

T-cell line (e.g., Jurkat) or freshly isolated PBMCs

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CADA (Cyclosporin A-d-Ala) stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated anti-human CD4 antibody (e.g., FITC, PE, or APC)

-

Fluorochrome-conjugated anti-human CD137 (4-1BB) antibody (e.g., PE-Cy7, APC)

-

Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

-

96-well round-bottom plate or flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate or appropriate culture vessel.

-

Prepare serial dilutions of CADA in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest CADA concentration.

-

Add the CADA dilutions or vehicle control to the cells.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Staining:

-

Harvest the cells and transfer to a 96-well round-bottom plate or flow cytometry tubes.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of cold FACS buffer.

-

Add the fluorochrome-conjugated anti-human CD4 and anti-human CD137 (4-1BB) antibodies at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 200 µL of cold FACS buffer.

-

-

Viability Staining and Data Acquisition:

-

Resuspend the cell pellet in 200 µL of FACS buffer.

-

If using a non-fixable viability dye like Propidium Iodide (PI) or 7-AAD, add it to the cells 5-10 minutes before analysis.

-

Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.

-

Use appropriate single-stain controls for compensation.

-

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Analyze the expression of CD4 and 4-1BB on the gated population.

-

Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker.

-

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol describes the detection of apoptosis in CADA-treated cells by staining with Annexin V and PI.

Materials:

-

CADA-treated and control cells (from Protocol 1)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Fluorochrome-conjugated Annexin V (e.g., FITC, APC)

-

Propidium Iodide (PI) staining solution (1 mg/mL)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest CADA-treated and control cells, including the supernatant which may contain apoptotic cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of fluorochrome-conjugated Annexin V.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer.

-

Add 5 µL of PI staining solution immediately before analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer within 1 hour of staining.

-

Use unstained and single-stained controls for setting up compensation and gates.

-